molecular formula C10H7BrFNO2 B1413580 Ethyl 2-bromo-3-cyano-5-fluorobenzoate CAS No. 1805484-41-6

Ethyl 2-bromo-3-cyano-5-fluorobenzoate

Cat. No. B1413580
CAS RN: 1805484-41-6
M. Wt: 272.07 g/mol
InChI Key: HCPLIAJMYNALPO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-fluorobenzoate, also known as ethyl 2-bromo-3-cyano-5-fluorobenzoic acid, is an organic compound with a variety of applications in the scientific community. It is a colorless, odorless, crystalline solid with a melting point of 107-109°C and a boiling point of 217-218°C. The compound is soluble in alcohol and ether, and insoluble in water. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-fluorobenzoate 2-bromo-3-cyano-5-fluorobenzoate is not fully understood. However, it is believed to act as an electrophilic reagent, forming a covalent bond with a nucleophilic moiety in the substrate. This covalent bond is then broken by the addition of a base, such as sodium hydroxide, which releases the product of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-3-cyano-5-fluorobenzoate 2-bromo-3-cyano-5-fluorobenzoate have not been extensively studied. However, it is known that the compound can cause irritation to the skin, eyes, and respiratory tract. It is also known to be toxic when ingested.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-bromo-3-cyano-5-fluorobenzoate 2-bromo-3-cyano-5-fluorobenzoate in laboratory experiments include its low cost, its high solubility in organic solvents, and its ability to form covalent bonds with nucleophilic moieties. The main limitation of using the compound in laboratory experiments is its potential toxicity and its potential to cause irritation to the skin, eyes, and respiratory tract.

Future Directions

The future directions for research into Ethyl 2-bromo-3-cyano-5-fluorobenzoate 2-bromo-3-cyano-5-fluorobenzoate include further investigation into its biochemical and physiological effects, its potential for use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and its potential for use in the synthesis of heterocyclic compounds. Additionally, further research into the mechanism of action of Ethyl 2-bromo-3-cyano-5-fluorobenzoate 2-bromo-3-cyano-5-fluorobenzoate, as well as its potential advantages and limitations for laboratory experiments, should be undertaken.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-fluorobenzoate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, benzoxazoles, and benzothiazoles. It is also used in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, benzoxazoles, and benzothiazoles.

properties

IUPAC Name

ethyl 2-bromo-3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-4-7(12)3-6(5-13)9(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPLIAJMYNALPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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